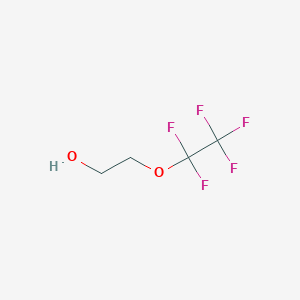Ethanol, 2-(pentafluoroethoxy)-
CAS No.: 91324-95-7
Cat. No.: VC8151036
Molecular Formula: C4H5F5O2
Molecular Weight: 180.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91324-95-7 |
|---|---|
| Molecular Formula | C4H5F5O2 |
| Molecular Weight | 180.07 g/mol |
| IUPAC Name | 2-(1,1,2,2,2-pentafluoroethoxy)ethanol |
| Standard InChI | InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2 |
| Standard InChI Key | NHIZSPXZHPQSTR-UHFFFAOYSA-N |
| SMILES | C(COC(C(F)(F)F)(F)F)O |
| Canonical SMILES | C(COC(C(F)(F)F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of an ethanol molecule (HOCH₂CH₂-) modified by a pentafluoroethoxy substituent at the second carbon. The pentafluoroethoxy group introduces significant electronegativity and lipophilicity due to its five fluorine atoms, which influence intermolecular interactions and solubility . The molecular formula is inferred as C₄H₅F₅O₂, with a molecular weight of approximately 204.08 g/mol (calculated from atomic masses).
Spectral and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) for 2-(pentafluoroethoxy)ethanol are absent in the provided sources, analogs like 2-(perfluorotetradecyl)ethanol ( ) and 2,2,2-trifluoroethanol ( ) demonstrate distinct fluorine-induced shifts in spectroscopic profiles. For instance, the ¹⁹F NMR of perfluorinated ethanols typically shows resonances between -70 to -130 ppm, reflecting the electronic environment of fluorine atoms .
Synthesis and Manufacturing
General Synthetic Routes
Fluorinated ethanols are commonly synthesized via nucleophilic substitution or etherification reactions. For example:
-
Etherification: Reacting ethylene oxide with pentafluoroethanol (CF₃CF₂OH) under acidic or basic conditions could yield 2-(pentafluoroethoxy)ethanol.
-
Cross-Coupling: Palladium-catalyzed coupling of fluorinated alcohols with haloethanols, as seen in imidazo-pyridine derivatives, might be adapted for this compound.
Challenges in Synthesis
-
Fluorine Reactivity: The strong C-F bond (∼485 kJ/mol) necessitates harsh conditions (e.g., high temperatures, specialized catalysts).
-
Purification: Fluorinated compounds often require chromatographic separation or fractional distillation due to their high boiling points and low polarity .
Physicochemical Properties
Thermal and Solubility Characteristics
Based on analogs like 2,2,2-trifluoroethanol ( ), 2-(pentafluoroethoxy)ethanol is expected to exhibit:
-
Boiling Point: Elevated compared to ethanol (∼78°C) due to increased molecular weight and fluorine-induced dipole interactions (estimated 140–160°C).
-
Solubility: Miscible with polar solvents (e.g., water, ethanol) but immiscible with hydrocarbons, as seen in 2-(perfluorotetradecyl)ethanol .
Thermodynamic Data
Experimental data for similar compounds ( ) suggest:
| Property | Value (Estimated) | Source Analogy |
|---|---|---|
| Density (g/cm³) | 1.45–1.60 | (Perfluorotetradecyl derivative: 1.82) |
| Viscosity (mPa·s) | 3.5–5.0 | (TFE: 2.1 at 298 K) |
| Dielectric Constant | ~15–20 | (TFE: 26.7) |
Applications in Industry and Research
Medicinal Chemistry
Fluorinated ethanols are prized for their bioactivity. For example, 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine ( ) demonstrates ethanol-antagonizing effects via α₁-adrenoceptor activation. While 2-(pentafluoroethoxy)ethanol’s pharmacological potential remains unexplored, its fluorinated ether moiety could enhance blood-brain barrier penetration or receptor binding .
Materials Science
-
Surfactants: Long-chain fluorinated ethanols (e.g., ) are used in firefighting foams and coatings. The shorter-chain 2-(pentafluoroethoxy)ethanol may serve as a co-solvent or stabilizer in polymer emulsions.
-
Ionic Liquid Modifiers: As shown in , fluorinated alcohols alter the thermophysical properties of ionic liquids, suggesting applications in battery electrolytes or green chemistry.
Research Gaps and Future Directions
Despite its structural promise, 2-(pentafluoroethoxy)ethanol remains understudied. Key areas for investigation include:
-
Toxicity Profiling: Fluorinated compounds often exhibit environmental persistence; rigorous ecotoxicological studies are needed .
-
Synthetic Optimization: Developing catalytic methods to improve yield and reduce energy consumption.
-
Application Trials: Testing efficacy in drug delivery systems or as a solvent in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume